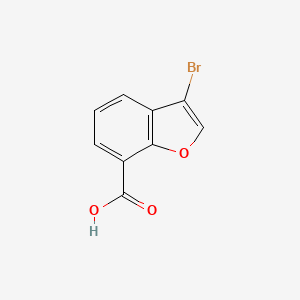

3-bromo-1-benzofuran-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRHDXHHHYLOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)OC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1 Benzofuran 7 Carboxylic Acid and Its Analogues

Strategies for Constructing the Benzofuran (B130515) Core

The formation of the benzofuran ring system is a critical step in the synthesis of the target molecule and its analogues. Chemists have developed several powerful approaches, including intramolecular cyclizations, metal-catalyzed reactions, and photochemical methods.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a robust strategy for assembling the benzofuran scaffold. These reactions typically involve the formation of a carbon-oxygen bond within a single molecule that already contains the necessary phenolic and alkyne or ketone functionalities.

One notable method involves a transition-metal-free, base-promoted intramolecular cyclization. For instance, o-bromobenzylketones can undergo cyclization promoted by potassium t-butoxide to afford substituted benzofurans in moderate to good yields. researchgate.net This approach demonstrates wide substrate tolerability. researchgate.net Similarly, a cascade sequence involving nucleophilic aromatic substitution (SNAr) followed by a 5-endo-dig cyclization has been developed. In this process, an ortho-acetylene group activates the substrate for SNAr and then serves as the scaffold for the new five-membered ring, proceeding without the need for a transition metal catalyst. rsc.org

Another approach utilizes the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov Deprotonation of these sulfones with a strong base like lithium hexamethyldisilazide (LHMDS) initiates the cyclization. Subsequent acid-catalyzed dehydration and double bond isomerization yield the final benzofuran product. nih.gov This method has been successfully applied to synthesize a range of substituted benzofurans from phenols. nih.gov Lewis acids, such as boron trifluoride diethyl etherate, can also promote domino reactions that include an intramolecular cyclization step to produce benzofuran derivatives. nih.gov

Metal-Catalyzed Cyclization Reactions (e.g., Copper-Catalyzed C–O Bond Formation)

Transition metals are pivotal in catalyzing the construction of the benzofuran nucleus, offering high efficiency and control. nih.govacs.org A wide array of metals, including palladium, copper, nickel, rhodium, and gold, have been employed. acs.orgelsevier.com

Copper-catalyzed reactions are particularly significant for C–O bond formation. For example, copper catalysts can be used in the oxidative annulation of phenols and unactivated internal alkynes. acs.org In one pathway, a copper catalyst facilitates a reaction with a benzothiophene (B83047) derivative to generate an intermediate that undergoes cyclization, oxidation, and deprotonation to yield benzofuran derivatives. acs.org Copper iodide (CuI) often serves as a co-catalyst, particularly in conjunction with palladium in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form benzofurans. nih.govacs.org The absence of the copper co-catalyst can prevent the reaction from proceeding. nih.gov

Palladium is another extensively used metal for synthesizing benzofurans. nih.govacs.org Palladium-catalyzed oxidative annulation allows for the one-step synthesis of 2,3-disubstituted benzo[b]furans from commercially available phenols and unactivated internal alkynes. researchgate.net Tandem reactions involving palladium-catalyzed oxidative cyclization followed by Heck coupling are also utilized. nih.gov

Other transition metals have also found application. Nickel catalysts can provide the activation energy for nucleophilic addition reactions within a molecule to furnish benzofuran derivatives. acs.org Rhodium-based catalysts have been used for the multicomponent synthesis of optically active benzofurans. acs.org

| Catalyst System | Reactants | Product Type | Reference |

| Potassium t-butoxide | o-Bromobenzylketones | Substituted Benzofurans | researchgate.net |

| Pd-Catalyst | Phenols and Unactivated Internal Alkynes | 2,3-Disubstituted Benzofurans | researchgate.net |

| (PPh3)PdCl2 / CuI | Terminal Alkynes and Iodophenols | Benzofuran Derivatives | nih.govacs.org |

| Nickel Catalyst | - | Benzofuran Derivatives | acs.org |

Photochemical Synthesis Methods for Benzofurans

Photochemical reactions offer a metal-free and environmentally favorable route to benzofuran synthesis under mild conditions. nih.gov One such method involves the reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. nih.gov This one-step process is driven by light and proceeds through the tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate. nih.govresearchgate.net The use of more accessible chlorophenols instead of bromo- or iodo-analogues enhances the convenience of this procedure. nih.gov

Another photochemical approach focuses on the photocyclization of a hexatriene system within 2,3-disubstituted benzofurans to create more complex naphtho[1,2-b]benzofuran derivatives. osi.lv This process is followed by aromatization through the elimination of a water molecule. osi.lv The starting materials for this reaction can be prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones. osi.lv Research has also demonstrated the synthesis of (phenylthio)naphtho[2,1-b]furan using 2-napthol, thiophenol, and phenylacetylene (B144264) under visible light with ferric chloride (FeCl3). researchgate.net

Regioselective Bromination Techniques for Benzofuran Ring Systems

Once the benzofuran core is established, the next crucial step is the regioselective introduction of a bromine atom. The position of bromination is critical and can be controlled through the choice of reagents and reaction conditions.

Direct Bromination Protocols

Direct bromination of the benzofuran ring can be achieved with high regioselectivity. The outcome of the reaction is heavily influenced by the solvent and the specific bromide salt used. For instance, the electro-bromination of benzofuran can be precisely controlled to yield different products. researchgate.net When electrolysis is conducted in a mixture of acetic acid and water with ammonium (B1175870) bromide, substitution occurs smoothly at the C(5)-position to give 5-bromobenzofuran. researchgate.net Continuing the electrolysis can lead to the formation of 5,7-dibromobenzofuran (B1609846) as the sole product. researchgate.net

Kinetic studies on the bromination of benzofuran and its derivatives in acetic acid have shown that bromine adds in a trans fashion, with the electrophilic bromine attacking the 2-position. researchgate.net Selective bromination of hydroxy and methoxy (B1213986) ethanone (B97240) derivatives of benzofuran has also been successfully performed to prepare various bromo-substituted benzofuran compounds. researchgate.net Furthermore, a domino "ring-cleavage-deprotection-cyclization" reaction using boron tribromide can produce functionalized benzofurans that contain a remote bromide functionality. acs.org

Halogenation via N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination, acting as a source of electrophilic bromine or the bromine radical (Br•). wikipedia.org It is a crystalline solid, which makes it easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS is widely used in radical substitution, electrophilic addition, and electrophilic substitution reactions. wikipedia.org

For aromatic systems, NBS can be used for electrophilic bromination, often with a catalytic amount of acid. youtube.com The Wohl-Ziegler reaction, a standard application of NBS, involves the allylic or benzylic bromination of substrates by refluxing a solution of NBS in an anhydrous solvent like carbon tetrachloride with a radical initiator. wikipedia.orgmasterorganicchemistry.com This method is advantageous because it provides a low, steady concentration of Br2, which minimizes competitive addition reactions to double bonds. masterorganicchemistry.com

NBS is also effective for the α-bromination of carbonyl derivatives through either a radical pathway or acid catalysis. wikipedia.org The use of NBS catalyzed by ammonium acetate (B1210297) provides a mild and efficient method for the alpha-bromination of ketones. dntb.gov.ua

| Reagent | Substrate Type | Reaction Type | Key Feature | Reference |

| Br2 / FeBr3 | Aromatic Ring | Electrophilic Aromatic Substitution | Classic electrophilic bromination | youtube.com |

| NBS / Radical Initiator | Allylic/Benzylic C-H | Radical Substitution (Wohl-Ziegler) | Selective bromination at positions adjacent to double bonds or aromatic rings | wikipedia.orgmasterorganicchemistry.com |

| NBS / Acid Catalyst | Carbonyl Derivatives | α-Bromination | Bromination at the alpha-position to a carbonyl group | wikipedia.org |

| NBS / Ammonium Acetate | Ketones | α-Bromination | Mild and efficient procedure | dntb.gov.ua |

Methods for Introducing and Manipulating the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C7 position of the benzofuran ring is a critical step in the synthesis of the target molecule. Several reliable methods are employed to achieve this transformation.

A primary strategy for introducing a carboxylic acid group is through the carboxylation of a lithiated benzofuran intermediate. This process typically involves the deprotonation of a bromo-substituted benzofuran using a strong organolithium base, such as lithium diisopropylamide (LDA), at low temperatures to form a highly reactive lithiated species. rsc.org This intermediate is then quenched with carbon dioxide (often in the form of dry ice) to yield the corresponding carboxylic acid after an acidic workup.

Benzofurans are known to be preferentially lithiated at the C2 position if it is available. rsc.org However, if the C2 position is blocked, or if an activating group is present at C2 that can coordinate with the lithium cation, lithiation can be directed to the C3 position. rsc.org In the context of synthesizing 3-bromo-1-benzofuran-7-carboxylic acid, a precursor such as 3,7-dibromobenzofuran would be required. The more reactive C7-lithium intermediate would be formed, which upon carboxylation would lead to the desired product.

This method is a powerful tool for creating C-C bonds and is widely applicable in the synthesis of various carboxylic acids. researchgate.net

Another common and reliable method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. This transformation can be carried out under either acidic or basic conditions.

For the synthesis of benzofuran-7-carboxylic acid, a methyl or ethyl ester precursor can be hydrolyzed. For instance, methyl benzofuran-7-carboxylate can be treated with an aqueous solution of sodium hydroxide (B78521) in a solvent like methanol (B129727) at room temperature. The reaction proceeds through the saponification of the ester, followed by acidification of the resulting carboxylate salt to yield the free carboxylic acid. This method is generally high-yielding and the product can often be purified by simple crystallization.

The table below illustrates a typical ester hydrolysis reaction.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl benzofuran-7-carboxylate | 1. 10% NaOH(aq), Methanol2. 10% HCl(aq) | Benzofuran-7-carboxylic acid | High | |

| Methyl 3-bromo-dibenzofuran-7-carboxylate | 1. 2.5N NaOH, THF/Methanol2. Acidification | 3-Bromo-dibenzofuran-7-carboxylic acid | Not specified | |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and salicylaldehydes | 1. K₂CO₃, CH₃CN2. 30% ethanolic KOH3. 1M HCl | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | Good to high | nih.gov |

The carboxylic acid moiety can also be generated through the oxidation of a precursor alcohol or aldehyde at the C7 position of the benzofuran ring. This is a fundamental transformation in organic synthesis.

For example, a 7-hydroxymethylbenzofuran or a 7-formylbenzofuran can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and pyridinium (B92312) chlorochromate (PCC) followed by further oxidation. Aldehydes are readily oxidized to carboxylic acids using milder oxidizing agents like silver oxide (Tollens' reagent) or potassium permanganate.

While direct examples for this compound were not found in the provided search results, the oxidation of similar structures is a well-established synthetic route. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a widely studied reaction. researchgate.net Similarly, methods for the selective synthesis of 3-formylbenzofurans have been developed, which could serve as precursors for the corresponding carboxylic acids. nih.gov

Advanced and Multicomponent Synthetic Pathways

Modern synthetic chemistry often focuses on developing more efficient and atom-economical routes to complex molecules. One-pot procedures and cascade reactions are at the forefront of these efforts.

Several one-pot methods have been developed for the synthesis of benzofuran carboxylic acid derivatives. For example, a facile one-pot, three-step procedure has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This method involves a Williamson ether synthesis, followed by hydrolysis of an ester group and an intramolecular cyclization reaction. scielo.br Another approach describes a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various salicylaldehydes to produce 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives in good to high yields. nih.gov Transition-metal-free one-pot processes have also been developed for the synthesis of fused benzofuranamines at room temperature. mdpi.com

The table below summarizes some one-pot synthetic approaches to benzofuran derivatives.

| Reactants | Key Steps | Product Class | Reference |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate, Substituted salicylaldehydes | Williamson ether synthesis, Ester hydrolysis, Intramolecular cyclization | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | scielo.br |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, Salicylaldehydes | Williamson ether synthesis, Ester hydrolysis | 2-(Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | nih.gov |

| 2-Fluorobenzonitrile, Propionic acid | Nucleophilic aromatic substitution, Cyclization | Fused benzofuranamines | mdpi.com |

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction occurs as a result of the functionality formed in the previous step. These reactions are highly efficient for building molecular complexity from simple starting materials.

The synthesis of complex benzofuran derivatives has benefited significantly from the development of cascade and tandem reactions. For instance, a method for constructing complex benzofurylethylamine derivatives has been reported that proceeds through a unique radical cyclization cascade mechanism. nih.govresearchgate.net This involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, which initiates a radical cyclization followed by intermolecular radical-radical coupling. nih.govresearchgate.net

Another example is the palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which provides a route to 2-aroyl benzofurans. rsc.org A catalyst-free cascade reaction between nitroepoxides and salicylaldehydes has also been developed for the synthesis of various benzofuran derivatives. nih.govacs.org Furthermore, a trifluoroacetic acid-catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones offers a one-pot method for the de novo synthesis of benzofurans. rsc.org

Synthesis of Substituted Benzofuran-7-carboxylic Acid Intermediates (e.g., from Substituted Salicylaldehydes)

The synthesis of the benzofuran-7-carboxylic acid scaffold is a critical step in the preparation of this compound and its analogues. A key and versatile starting material for constructing this heterocyclic system is the appropriately substituted salicylaldehyde (B1680747). These phenolic aldehydes, possessing a hydroxyl group ortho to the aldehyde function, provide a reactive template for the formation of the furan (B31954) ring. Various synthetic strategies have been developed to effect this transformation, often involving the reaction of the salicylaldehyde with a component that will ultimately form the C2 and C3 atoms of the benzofuran ring.

One of the prominent methods for the synthesis of benzofuran derivatives from salicylaldehydes is the Rap-Stoermer reaction. nih.govresearchgate.net This reaction typically involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base to yield 2-acylbenzofurans. nih.govresearchgate.net While this method is widely applicable for various substituted benzofurans, specific adaptation is required for the synthesis of benzofuran-7-carboxylic acids.

A more direct approach to benzofuran-7-carboxylic acids involves the use of a salicylaldehyde derivative that already contains a carboxylic acid or a precursor group at the C3 position of the benzene (B151609) ring. For instance, methyl 2-formyl-3-hydroxybenzoate serves as a suitable starting material for the synthesis of 2-substituted benzofuran-7-carboxylic acids.

A documented procedure involves the reaction of methyl 3-formyl-2-hydroxybenzoate with methyl α-bromo-p-chlorophenylacetate in the presence of potassium carbonate in dimethylformamide. This is followed by hydrolysis of the ester and subsequent acid-catalyzed cyclization to yield 2-(4-chlorophenyl)benzofuran-7-carboxylic acid. This method highlights a viable pathway where the C2 and C3 atoms of the benzofuran ring are introduced through the α-haloester, and the 7-carboxy group is pre-positioned on the starting salicylaldehyde derivative.

The general reaction conditions for the synthesis of a 2-substituted benzofuran-7-carboxylic acid from methyl 3-formyl-2-hydroxybenzoate are summarized in the table below.

Table 1: Synthesis of 2-(4-chlorophenyl)benzofuran-7-carboxylic acid

| Step | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Methyl α-bromo-p-chlorophenylacetate, K₂CO₃, DMF, 70-80°C then 100°C | Intermediate ether | Not reported |

Following the successful synthesis of the benzofuran-7-carboxylic acid core, the introduction of a bromine atom at the 3-position is typically achieved through electrophilic bromination. Reagents such as N-Bromosuccinimide (NBS) are commonly employed for this purpose. nih.gov The reaction conditions for the bromination of benzofuran derivatives can be generalized as shown in the table below.

Table 2: General Conditions for Bromination of Benzofurans

| Reagents and Conditions | Product | Reference |

|---|

By combining these methodologies—the synthesis of the benzofuran-7-carboxylic acid scaffold from a substituted salicylaldehyde followed by regioselective bromination—a synthetic route to this compound can be effectively designed.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 3-bromo-1-benzofuran-7-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each of the non-exchangeable protons. The aromatic region would be particularly informative. The proton at the C2 position is expected to appear as a sharp singlet, given its isolation from other protons. The three adjacent protons on the benzene (B151609) ring (H4, H5, and H6) should present as a coupled system of doublets and triplets. The carboxylic acid proton (7-COOH) typically appears as a broad singlet far downfield, often above 12 ppm, due to hydrogen bonding and chemical exchange.

Based on analyses of similar compounds like 2,3-dihydrobenzofuran-7-carboxylic acid chemicalbook.com and other substituted benzofurans, the predicted chemical shifts and coupling constants are detailed below.

Interactive Data Table: Predicted ¹H NMR Signal Assignments

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.0 - 8.2 | Singlet (s) | N/A |

| H4 | 7.9 - 8.1 | Doublet (d) | ~7.5 - 8.0 |

| H6 | 7.7 - 7.9 | Doublet (d) | ~7.5 - 8.0 |

| H5 | 7.3 - 7.5 | Triplet (t) | ~7.5 - 8.0 |

| COOH | >12.0 | Broad Singlet (br s) | N/A |

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| C7a | 152 - 155 |

| C2 | 145 - 148 |

| C5 | 130 - 133 |

| C3a | 128 - 131 |

| C4 | 125 - 128 |

| C6 | 123 - 126 |

| C7 | 118 - 121 |

| C3 | 95 - 98 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H4 and H5, and between H5 and H6, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H2 to C2, H4 to C4, H5 to C5, and H6 to C6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds), which helps in assigning quaternary (non-protonated) carbons. Expected key correlations would include:

H2 to C3, C3a, and C7a

H4 to C5, C6, and C7a

H6 to C5, C7, and C7a

These combined techniques allow for a complete and confident assembly of the molecular puzzle. nih.gov

Modern computational chemistry provides powerful tools for predicting NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), allows for the calculation of NMR isotropic shielding values. nih.govrsc.org These computed values can be linearly scaled to predict chemical shifts that show excellent correlation with experimental data. youtube.com This approach is invaluable for validating signal assignments, especially in complex molecules or for distinguishing between possible isomers. rsc.orgnih.gov The typical workflow involves optimizing the molecular geometry at a given level of theory, followed by the GIAO-DFT calculation to obtain the shielding tensors for each nucleus. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The spectrum for this compound would be dominated by features of the carboxylic acid and the aromatic benzofuran (B130515) core. nih.gov

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. orgchemboulder.com

C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): A very strong, sharp absorption is predicted in the range of 1680-1710 cm⁻¹, consistent with a carboxylic acid carbonyl conjugated with an aromatic system. libretexts.org

C=C Stretch (Aromatic): Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch (Carboxylic Acid and Furan (B31954) Ether): Strong bands are anticipated between 1200 and 1320 cm⁻¹ for the C-O bond of the acid and the aryl-ether linkage of the furan ring. orgchemboulder.com

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid/Ether | C-O Stretch | 1200 - 1320 | Strong |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information in the solid state. If suitable crystals could be grown, this technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms. For carboxylic acids, it commonly reveals intermolecular hydrogen bonding, where two molecules form a centrosymmetric dimer via their carboxyl groups. researchgate.net

Studies on related bromo-benzofuran derivatives show that the benzofuran ring system is typically planar. researchgate.netuchile.cl The crystal packing would likely be influenced by π-π stacking interactions between the aromatic rings and potential halogen bonding involving the bromine atom, in addition to the strong hydrogen-bond dimers. asianpubs.orgmdpi.com

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemical Determination

No single-crystal X-ray diffraction data for this compound could be located.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions) in the Solid State

Without crystallographic data, an analysis of the crystal packing and specific intermolecular forces for this compound is not possible.

Validation of Fused Ring Structures and Stereochemistry

While the general fused ring structure is known from its chemical name, specific stereochemical validation through methods like X-ray crystallography is not documented in the available literature.

Due to the absence of the required foundational data for this compound, a detailed article that adheres to the user's specific outline and quality standards cannot be produced.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the structural and electronic properties of molecules. nih.govresearchgate.netresearchgate.net For 3-bromo-1-benzofuran-7-carboxylic acid, these calculations are typically performed using a basis set like B3LYP/6-311++G(d,p) to ensure a high degree of accuracy. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometric optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For benzofuran (B130515) derivatives, the benzofuran ring system is generally found to be essentially planar. mdpi.com

A key aspect of the conformational analysis for this compound involves the orientation of the carboxylic acid group relative to the benzofuran ring. The carboxylic acid group itself is planar, but its rotational position can vary. The most stable conformer would be identified by a potential energy surface (PES) scan, analyzing the energy changes as the dihedral angle of the C-C bond connecting the carboxylic group to the benzofuran ring is rotated. The presence of the bromine atom at the 3-position can influence the preferred orientation through steric and electronic effects. It is also common for carboxylic acids to form stable hydrogen-bonded dimers, and computational studies often compare the stability of the monomeric and dimeric forms. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound Monomer (Theoretical) This table is illustrative, based on typical values for similar structures, as specific experimental data for this compound is not available.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C7-C(carboxyl) | 1.485 |

| C(carboxyl)=O | 1.210 | |

| C(carboxyl)-OH | 1.350 | |

| O-H | 0.970 | |

| C3-Br | 1.890 | |

| **Bond Angles (°) ** | O=C-OH | 122.5 |

| C6-C7-C(carboxyl) | 120.5 | |

| C2-C3-Br | 128.0 |

| Dihedral Angles (°) | C8-C7-C(carboxyl)=O | ~0 or ~180 |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO would likely be distributed over the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing bromine atom and carboxylic acid group would lower the energy of both the HOMO and LUMO compared to unsubstituted benzofuran. DFT calculations provide quantitative values for these energies and the resulting gap, allowing for the prediction of the molecule's electronic behavior. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Theoretical) This table is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The map is plotted on the molecule's surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen of the carboxylic acid group. dtic.mil

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites for potential nucleophilic attack. The most positive region is anticipated around the acidic hydrogen of the hydroxyl group. osti.gov

Green regions represent neutral or near-zero potential.

The MEP map for this compound would show a significant negative potential on the carbonyl oxygen and a highly positive potential on the carboxylic hydrogen, confirming its acidic nature. The bromine atom would also exhibit a region of positive potential at its extremity (the σ-hole), which can be involved in halogen bonding. dtic.mil

Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) spectrum of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. nih.gov This is invaluable for assigning the peaks observed in an experimental IR spectrum. researchgate.net For carboxylic acids, characteristic vibrational modes include:

O-H Stretch: A very broad band, typically in the range of 3500-2500 cm⁻¹, due to strong hydrogen bonding. spectroscopyonline.com

C=O Stretch: A strong, sharp peak. For aromatic carboxylic acids, this typically appears between 1710-1680 cm⁻¹. spectroscopyonline.com

C-O Stretch: Found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

O-H Bend (wag): A broad peak in the 960-900 cm⁻¹ range. spectroscopyonline.com

Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for anharmonicity and limitations of the theoretical method, improving agreement with experimental data. nih.gov Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Analysis of Weak Intermolecular Interactions

Weak intermolecular interactions are fundamental to determining how molecules pack in the solid state and interact in biological systems.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These values are used to create a 2D "fingerprint plot," which summarizes all intermolecular contacts.

For this compound, the Hirshfeld analysis would likely reveal several key interactions:

O···H/H···O Contacts: These would appear as distinct "spikes" in the fingerprint plot, representing the strong hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of dimers. These are typically the most significant interactions. nih.gov

H···H Contacts: These usually form the largest percentage of the surface area, reflecting the abundance of hydrogen atoms on the molecular surface. nih.gov

Br···H/H···Br and Br···O/O···Br Contacts: These contacts would also be present, indicating the role of the bromine atom in the crystal packing through halogen bonding or other van der Waals forces.

This analysis provides a quantitative breakdown of the different types of intermolecular forces that stabilize the crystal structure. nih.govnih.gov

Topological Analysis (e.g., Quantum Theory of Atoms in Molecules, QTAIM)

No specific research data is available for the QTAIM analysis of this compound. This type of analysis would typically investigate the electron density, bond critical points, and the nature of atomic and intermolecular interactions within the crystal structure of the compound.

Natural Bond Orbital (NBO) Analysis

There is no specific published data concerning the NBO analysis of this compound. NBO analysis is used to study charge transfer, hyperconjugative interactions, and the electronic structure of a molecule, which provides insights into its stability and reactivity.

Nonlinear Optical Properties (NLO) Calculations

No calculational data on the nonlinear optical properties of this compound could be located. Such studies would involve the calculation of properties like the first hyperpolarizability (β) to assess the potential of the compound for applications in optical devices.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectrum Simulation

There are no available TD-DFT simulation results for the UV-Vis absorption spectrum of this compound. This computational method is employed to predict the electronic absorption spectra of molecules, correlating them with experimental data and explaining the electronic transitions involved.

Reactivity and Mechanistic Studies of 3 Bromo 1 Benzofuran 7 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran scaffold is an aromatic heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring. Generally, the furan portion of the molecule is more susceptible to electrophilic attack than the benzene portion due to its higher electron density. researchgate.net For unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position, which is the most nucleophilic site. stackexchange.com

In the case of 3-bromo-1-benzofuran-7-carboxylic acid, the C3 position is already occupied by a bromine atom. This leaves the C2 position as the most probable site for electrophilic attack. The bromine atom at C3 and the electron-withdrawing carboxylic acid group at C7 both influence the regioselectivity. The -COOH group deactivates the benzene ring towards electrophilic substitution. The C3-bromo substituent, while generally deactivating, will direct incoming electrophiles to the C2 position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are predicted to result in substitution at the C2 position. researchgate.net

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-2-nitro-1-benzofuran-7-carboxylic acid |

| Bromination | Br₂/FeBr₃ | 2,3-Dibromo-1-benzofuran-7-carboxylic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 2-Acetyl-3-bromo-1-benzofuran-7-carboxylic acid |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group at the C7 position is a versatile functional handle, allowing for a range of transformations including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety can be readily converted into its corresponding esters and amides through well-established protocols.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Alternative methods using reagents like phosphorus oxychloride (POCl₃) can also achieve this transformation, often under milder conditions. derpharmachemica.com

| Alcohol (R'-OH) | Conditions | Ester Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | H₂SO₄ (cat.), Reflux | Methyl 3-bromo-1-benzofuran-7-carboxylate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.), Reflux | Ethyl 3-bromo-1-benzofuran-7-carboxylate |

| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (cat.), Reflux | Isopropyl 3-bromo-1-benzofuran-7-carboxylate |

Amidation: The synthesis of amides from the carboxylic acid can be performed directly by reacting it with an amine using a coupling agent. Reagents such as titanium(IV) chloride (TiCl₄) or specialized borate (B1201080) esters can facilitate this direct condensation. nih.govacs.org A more traditional two-step approach involves first converting the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with a primary or secondary amine to form the desired amide.

| Amine (R'R''NH) | Conditions | Amide Product |

|---|---|---|

| Ammonia (NH₃) | 1. SOCl₂ 2. Excess NH₃ | 3-Bromo-1-benzofuran-7-carboxamide |

| Methylamine (CH₃NH₂) | 1. SOCl₂ 2. CH₃NH₂ | 3-Bromo-N-methyl-1-benzofuran-7-carboxamide |

| Dimethylamine ((CH₃)₂NH) | 1. SOCl₂ 2. (CH₃)₂NH | 3-Bromo-N,N-dimethyl-1-benzofuran-7-carboxamide |

Reduction to Aldehydes or Alcohols

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

The reduction of a carboxylic acid to a primary alcohol is typically accomplished using strong reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, converting the carboxyl group into a hydroxymethyl group (-CH₂OH). britannica.comorganic-chemistry.org Borane (BH₃) is another effective reagent for this reduction. britannica.comresearchgate.net

Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more easily reduced than carboxylic acids. Direct reduction is not generally feasible with common hydride reagents. britannica.com A reliable indirect method involves first converting the carboxylic acid to a more manageable derivative, such as an acyl chloride. The acyl chloride can then be selectively reduced to the aldehyde using a poisoned catalyst system, as in the Rosenmund reduction, or with specific hydride reagents under controlled conditions. ncert.nic.in

| Target Product | Reagents/Method | Final Structure |

|---|---|---|

| Primary Alcohol | 1. LiAlH₄ 2. H₂O workup | (3-Bromo-1-benzofuran-7-yl)methanol |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund reduction) | 3-Bromo-1-benzofuran-7-carbaldehyde |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide (CO₂), from a stable aromatic ring like the one in this compound is a difficult reaction that does not typically occur upon simple heating. libretexts.org This transformation usually requires specific catalysts and high temperatures. A classic method for the decarboxylation of aromatic carboxylic acids is the copper-catalyzed reaction in a high-boiling solvent like quinoline. The success and conditions for such a reaction on this particular substrate would need to be determined experimentally. If successful, this reaction would yield 3-bromo-1-benzofuran (B1268599).

Reactions Involving the Bromine Substituent

The bromine atom at the C3 position serves as a key functional group, primarily for the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom attached to the electron-rich benzofuran ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is particularly prominent for its mild conditions, tolerance of various functional groups (including carboxylic acids), and the commercial availability of a wide array of boronic acid coupling partners. nih.govtcichemicals.com This reaction facilitates the formation of a new carbon-carbon bond at the 3-position of the benzofuran core.

The general transformation involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid (R-B(OH)₂) or a boronic ester, in the presence of a palladium catalyst and a base. nih.govuwindsor.ca The reaction is highly efficient for creating biaryl compounds and other complex molecular architectures. tcichemicals.com The presence of the carboxylic acid group on the benzofuran substrate is generally well-tolerated under Suzuki-Miyaura conditions. rsc.org

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group (R) to the palladium center, displacing the halide. The base is crucial for this step, often forming a boronate species that facilitates the transfer. uwindsor.canih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (3-substituted-1-benzofuran-7-carboxylic acid) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. While simple palladium sources like Pd(OAc)₂ can be used, specialized ligands are often employed to enhance catalyst activity and stability. uwindsor.ca

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [PdCl₂(dppf)] | Catalyzes the C-C bond formation. |

| Boron Reagent | Arylboronic acids, Alkylboronic esters (e.g., pinacol (B44631) esters) | Source of the new carbon substituent. nih.gov |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃, Ba(OH)₂ | Activates the boron reagent for transmetalation. uwindsor.ca |

| Solvent | Toluene (B28343)/Water, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. |

Lithiation and Subsequent Electrophilic Trapping

The bromine atom at the 3-position of the benzofuran ring can be exchanged for a lithium atom through a process known as halogen-metal exchange. This reaction is typically carried out at low temperatures using a strong organolithium base, such as n-butyllithium or tert-butyllithium. This transformation converts the relatively unreactive aryl bromide into a highly nucleophilic organolithium species. nih.gov

A key consideration in this reaction is the presence of the acidic proton of the carboxylic acid group. Before any halogen-metal exchange can occur, the organolithium reagent will first deprotonate the carboxylic acid to form a lithium carboxylate. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the acid and the second to perform the bromine-lithium exchange.

Once the 3-lithio-1-benzofuran-7-carboxylate species is formed, it serves as a powerful nucleophile that can react with a wide variety of electrophiles to introduce new functional groups at the 3-position. This two-step sequence provides a powerful method for the functionalization of the benzofuran core.

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group |

| Borate Esters | Trimethyl borate (B(OMe)₃) | Boronic Acid (after acidic workup) nih.gov |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde (after acidic workup) nih.govresearchgate.net |

Proposed Reaction Mechanisms for Synthetic Transformations

Understanding the mechanisms behind the formation and modification of the this compound scaffold is essential for its synthesis and derivatization.

Cyclization for Benzofuran Ring Formation

The benzofuran ring system can be constructed through various synthetic strategies, often involving an intramolecular cyclization as the key step. nih.gov A common and effective method is the palladium-catalyzed cyclization of a suitably substituted phenol, such as an o-alkynylphenol. organic-chemistry.org

A plausible mechanistic pathway for the formation of a benzofuran derivative from an o-alkynylphenol precursor involves the following steps:

Coordination: The palladium catalyst coordinates to the alkyne π-system of the starting material.

Oxidative Addition/Deprotonation: The phenolic hydroxyl group adds across the activated alkyne in an intramolecular fashion. This can be viewed as an attack of the phenoxide (formed by a base or deprotonation by the catalyst system) onto the palladium-coordinated alkyne.

Cyclization: This key step forms the five-membered furan ring, creating a vinyl-palladium intermediate.

Protonolysis/Reductive Elimination: The vinyl-palladium bond is cleaved, typically by a proton source in the reaction mixture, to yield the benzofuran product and regenerate the active palladium catalyst.

Alternative routes, such as the intramolecular condensation of arylalkynyl ethers, also proceed through cyclization mechanisms to furnish the benzofuran core. jocpr.com

Ester Hydrolysis

Esters of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Both pathways proceed via a nucleophilic acyl substitution mechanism. msu.edu

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process. libretexts.org

Nucleophilic Attack: A hydroxide (B78521) ion (⁻OH) directly attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the alkoxide (⁻OR) as the leaving group.

Deprotonation: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. An acidic workup in a subsequent step is required to protonate the carboxylate and isolate the neutral carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, representing the reverse of Fischer esterification. libretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group, making it more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the alkoxy group into a good leaving group (an alcohol).

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the neutral alcohol molecule as the leaving group and regenerating the protonated carbonyl.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, yielding the final carboxylic acid product and regenerating the acid catalyst. msu.edu

Derivatization and Functionalization Strategies for Novel Benzofuran Analogues

Synthesis of Substituted Benzofuran (B130515) Carboxylic Acid Esters

The conversion of the carboxylic acid moiety of 3-bromo-1-benzofuran-7-carboxylic acid into an ester is a fundamental derivatization strategy. Esterification can modify the polarity and solubility of the parent compound and serves as a protective group for the carboxylic acid, allowing for subsequent reactions at other positions of the benzofuran ring.

One common method for synthesizing methyl esters from benzofuran carboxylic acids involves reaction with dimethyl sulphate in the presence of a weak base like potassium carbonate (K₂CO₃) in a solvent such as acetone. nih.gov The mixture is typically refluxed for an extended period to ensure complete conversion. The base deprotonates the carboxylic acid, forming a carboxylate salt that then acts as a nucleophile, attacking the dimethyl sulphate to yield the methyl ester. nih.gov

A more general approach applicable to a wider range of alcohols is the Fischer-Speier esterification. This method involves heating the carboxylic acid with an excess of the desired alcohol under acidic catalysis (e.g., concentrated sulfuric acid). The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-1-benzofuran-7-carbonyl chloride is a highly reactive intermediate that readily reacts with various alcohols, even sterically hindered ones, at or below room temperature to afford the corresponding esters in high yield.

Table 1: General Methods for the Esterification of this compound

| Ester Type | Reagents | General Conditions | Reference |

|---|---|---|---|

| Methyl Ester | (CH₃O)₂SO₂, K₂CO₃ | Reflux in acetone | nih.gov |

| Alkyl/Aryl Esters (General) | R-OH, H₂SO₄ (catalyst) | Reflux in excess alcohol | General Method |

| Alkyl/Aryl Esters (General) | 1. SOCl₂ or (COCl)₂ 2. R-OH, Pyridine | Step 1: Reflux to form acyl chloride Step 2: Reaction with alcohol at 0°C to room temperature | General Method |

Preparation of Amide Derivatives

The synthesis of amide derivatives from this compound introduces a key structural motif found in many biologically and chemically significant molecules. Amide formation generally proceeds by activating the carboxylic acid group, followed by nucleophilic attack from a primary or secondary amine. google.com

A highly effective method for preparing amides is through the conversion of the carboxylic acid to its corresponding acyl chloride. nih.gov Reacting this compound with a chlorinating agent like oxalyl chloride or thionyl chloride yields 3-bromo-1-benzofuran-7-carbonyl chloride. nih.gov This intermediate is not typically isolated but is reacted in situ with a desired amine in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. nih.gov This method is versatile and provides good yields for a wide range of amines. nih.govresearchgate.net

Another common approach involves the use of peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct condensation of the carboxylic acid with an amine at room temperature. ajchem-a.com This method avoids the harsh conditions associated with acyl chloride formation and is suitable for sensitive substrates. ajchem-a.com

Table 2: Synthetic Routes to Amide Derivatives of this compound

| Method | Activating/Coupling Agents | Amine Source (R¹R²NH) | General Conditions | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | Oxalyl chloride or Thionyl chloride | Primary or Secondary Amines | Two steps: 1. Formation of acyl chloride. 2. Reaction with amine and a non-nucleophilic base. | nih.gov |

| Carbodiimide Coupling | DCC or EDC, often with HOBt or DMAP | Primary or Secondary Amines | One-pot reaction at room temperature in an inert solvent like dichloromethane (B109758) or dimethylformamide. | ajchem-a.com |

Introduction of Heterocyclic Moieties (e.g., Quinoline-Benzofuran Hybrids)

The 3-bromo substituent on the benzofuran ring is a key functional handle for introducing more complex structures, such as other heterocyclic rings, through metal-catalyzed cross-coupling reactions. This strategy allows for the construction of hybrid molecules, like quinoline-benzofuran systems, which merge the structural features of two distinct pharmacophores or functional motifs. researchgate.net

A prominent method for achieving this is the Suzuki-Miyaura cross-coupling reaction. In a typical synthetic sequence, the carboxylic acid at C-7 would first be protected, for instance as a methyl or ethyl ester, to prevent interference with the organometallic reagents. The resulting ester of this compound can then be coupled with a suitable quinoline-boronic acid or quinoline-boronic ester derivative. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system like a mixture of toluene (B28343) and water.

Following the successful coupling reaction, the ester group at C-7 can be hydrolyzed back to the carboxylic acid under basic or acidic conditions, yielding the final 3-(quinolinyl)-1-benzofuran-7-carboxylic acid hybrid. This synthetic approach is modular, allowing for the introduction of various substituted quinolines or other heterocyclic boronic acids at the C-3 position. researchgate.net

Generation of Polycyclic Benzofuran Derivatives (e.g., via Free Radical Cyclization)

The 3-bromo-1-benzofuran (B1268599) core is an excellent precursor for radical-mediated cyclization reactions to generate fused polycyclic systems. These transformations typically involve the generation of a radical at the C-3 position, which can then participate in an intramolecular cyclization with a suitably positioned unsaturated moiety elsewhere in the molecule. researchgate.net

To construct a fused polycyclic derivative, this compound must first be functionalized with a side chain containing a radical acceptor, such as an alkene or alkyne. This can be achieved by converting the carboxylic acid into an amide or ester linked to an unsaturated group. For example, the acid can be coupled with an amine such as allylamine (B125299) to form N-allyl-3-bromo-1-benzofuran-7-carboxamide.

The key step is the generation of the C-3 benzofuranyl radical from the C-Br bond. This is commonly achieved using a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to generate radicals, which abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). This tin radical then abstracts the bromine atom from the C-3 position of the benzofuran ring, generating the desired aryl radical. This newly formed radical can then attack the tethered alkene intramolecularly in a 5-exo-trig or 6-exo-trig cyclization, leading to the formation of a new carbon-carbon bond and a fused ring system. researchgate.netnih.gov This cascade approach allows for the efficient construction of complex, multi-ring benzofuran derivatives that would be challenging to synthesize through other methods. nih.gov

Applications in Advanced Chemical Synthesis

3-Bromo-1-benzofuran-7-carboxylic Acid as a Versatile Synthetic Building Block for Complex Molecules

The utility of this compound as a versatile building block stems from the distinct reactivity of its two functional groups. The carboxylic acid group can readily undergo esterification or amidation to introduce a variety of side chains or link to other molecular fragments. acs.org The bromo group at the 3-position is a key handle for introducing further complexity through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds.

The benzofuran (B130515) nucleus itself is a significant pharmacophore found in many biologically active compounds. acs.org The ability to use brominated benzofurans as precursors allows for the systematic development of new derivatives. For instance, the synthesis of novel benzofuran derivatives with potential anticancer activity often involves the bromination of a benzofuran carboxylic acid or ester intermediate. acs.org This brominated intermediate can then be subjected to further reactions to build more complex and functionally diverse molecules.

The synthetic potential is demonstrated in the preparation of various heterocyclic systems where the benzofuran unit is a core component. nih.gov Researchers have developed protocols starting from easily accessible precursors to create functionalized furans and benzofurans that serve as building blocks for more complex hetaryl-substituted heterocycles. nih.gov This highlights the role of substituted benzofurans in generating molecular diversity for applications in materials science and medicinal chemistry. nih.gov

Development of Complex Molecular Scaffolds Incorporating the Benzofuran Moiety

The benzofuran moiety serves as a foundational scaffold for the development of complex, often polycyclic, molecular structures with significant biological or material properties. The strategic functionalization of the benzofuran core, as seen in this compound, is crucial for building these elaborate architectures.

One prominent example of a complex molecular scaffold derived from a benzofuran precursor is in the development of novel β-lactamase inhibitors. The synthesis of the inhibitor QPX7728 involves a multi-step sequence starting from a substituted benzofuran. rsc.org This process includes a key nickel-catalyzed boron insertion into the benzofuran ring, demonstrating how the core can be elaborated into more complex bicyclic boronate structures. rsc.org Such bicyclic boronates are critical components in a new generation of antibacterial agents. rsc.org

Furthermore, research has shown that the benzofuran skeleton can be fused with other heterocyclic or aromatic rings to create novel compounds with enhanced biological activity. acs.org For example, benzofuranyl imidazole (B134444) derivatives have been synthesized and shown to be cytotoxic towards ovarian carcinoma cell lines. acs.org These syntheses often rely on the functional handles provided by precursors like brominated benzofuran carboxylic acids to control the regiochemistry of the annulation or coupling reactions. The development of these scaffolds is a testament to the versatility of the benzofuran system in constructing diverse and complex molecular frameworks. nih.gov

Table 1: Examples of Complex Scaffolds from Benzofuran Precursors This table is interactive. Users can sort the data by clicking on the column headers.

| Precursor Type | Resulting Scaffold | Synthetic Strategy | Application Area | Reference |

|---|---|---|---|---|

| Substituted Benzofuran | Bicyclic Boronate (e.g., QPX7728) | Nickel-catalyzed boron insertion, Cyclopropanation | Antibacterial Agents | rsc.org |

| Benzofuran Carboxylic Acid | Benzofuranyl Imidazole | Fusion with heterocyclic moieties | Anticancer Agents | acs.org |

| o-Alkynylphenyl Vinylethers | Sulfonylated Benzofurans | Metal-free oxidative cyclization | Functional Materials | nih.gov |

Role in Chiral Synthesis and Stereoselective Transformations

The benzofuran scaffold is increasingly utilized in the field of asymmetric synthesis to create chiral molecules with high enantiomeric purity. While the direct use of this compound in published chiral syntheses is not extensively documented, the role of bromo-substituted benzofuran substrates in stereoselective transformations is well-established, highlighting the potential of this building block.

Palladium-catalyzed enantioselective cycloadditions have been developed to produce benzofuran-fused nine-membered rings with high efficiency and stereoselectivity. acs.org These reactions demonstrate that the benzofuran structure can effectively participate in complex, stereocontrolled bond-forming events. acs.org

More specifically, bromo-substituted benzofuran derivatives have been successfully employed in asymmetric reactions. In the development of structurally diverse benzofuran-fused azocine (B12641756) derivatives, bromo-substituted aurone-derived imines react smoothly under chiral squaramide catalysis to yield products with high enantioselectivity (93% ee). rsc.org Similarly, the iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to be effective with bromo-substituted substrates. rsc.org For example, a bromo-substituted m-hydroxyacetophenone reacted smoothly in a dual catalytic system to produce a chiral dihydrobenzofuran derivative with high enantioselectivity. rsc.org

These examples underscore the compatibility of the bromo-substituent on the benzofuran ring with modern chiral catalytic systems. The electronic properties of the bromo-group can influence the reactivity and selectivity of these transformations, making compounds like this compound valuable starting materials for the synthesis of enantiomerically pure, complex molecules that are highly sought after in drug discovery. researchgate.net

Table 2: Enantioselective Syntheses Involving Bromo-Substituted Benzofuran Scaffolds This table is interactive. Users can sort the data by clicking on the column headers.

| Reaction Type | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Divergent Annulation | Chiral Squaramide | Bromo-substituted azadiene | Benzofuran fused azocine | 93% | rsc.org |

| Intramolecular Hydroarylation | Iridium / Chiral Ligand | Bromo-substituted m-hydroxyacetophenone | Chiral Dihydrobenzofuran | High | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| QPX7728 |

| Amiodarone |

| Benziodarone |

| Benzbromarone |

| Cicerfuran |

| Conocarpan |

| Ailanthoidol |

Future Research Directions and Unexplored Avenues

Exploration of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of benzofuran (B130515) derivatives has traditionally relied on well-established methods, often involving palladium and copper catalysts. elsevier.esacs.org However, the future synthesis of 3-bromo-1-benzofuran-7-carboxylic acid could benefit significantly from the exploration of alternative and more advanced catalytic systems. Research into transition-metal-induced synthesis has expanded to include metals like nickel and rhodium, which have shown promise in constructing the benzofuran nucleus. acs.orgnih.gov

For instance, nickel-catalyzed intramolecular nucleophilic addition reactions have been reported for synthesizing benzofuran derivatives from aryl halides and aryl ketones. organic-chemistry.org Investigating a similar strategy for the intramolecular cyclization leading to this compound could offer a cost-effective and efficient alternative to palladium. Furthermore, rhodium-mediated catalysis has been used for the chemodivergent generation of benzofuran skeletons from aryl boronic acids and propargyl alcohols. acs.org Adapting such a system could provide novel pathways to access the target molecule.

Bimetallic catalytic systems, where two different metals work in concert, are another promising frontier. The combination of palladium and copper has been effectively used in Sonogashira coupling reactions followed by intramolecular cyclization to yield benzofurans. acs.orgnih.gov Future research could focus on optimizing the ratios and ligands of these Pd/Cu systems or exploring novel bimetallic combinations to enhance the yield, purity, and reaction conditions for the synthesis of this compound.

Table 1: Potential Novel Catalytic Systems for Investigation

| Catalytic System | Type | Potential Advantage for Synthesis | Key Research Focus |

|---|---|---|---|

| Nickel-Based Catalysts | Single Transition Metal | Cost-effectiveness, unique reactivity in nucleophilic additions. nih.govorganic-chemistry.org | Development of Ni-catalyzed intramolecular cyclization protocols. |

| Rhodium-Based Catalysts | Single Transition Metal | High efficiency in chemodivergent synthesis. acs.org | Application to reactions involving precursors like aryl boronic acids. |

| Palladium/Copper | Bimetallic Co-catalysis | Enhanced efficiency in coupling and cyclization reactions. acs.orgnih.gov | Optimization of catalyst loading, ligands, and reaction conditions. |

| Gold(I) Complexes | Single Transition Metal | Catalyzes cycloisomerization of specific precursors. organic-chemistry.org | Exploration of gold-catalyzed pathways for forming the furan (B31954) ring. |

Investigation of Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry. nih.gov Future syntheses of this compound should prioritize sustainability by incorporating these principles. A key area for investigation is the use of environmentally benign solvents. While many benzofuran syntheses use solvents like N,N-dimethylformamide (DMF) or toluene (B28343), greener alternatives such as water, acetone, 2-propanol, or bioderived solvents like 2-MeTHF could be explored. elsevier.esacs.org

One innovative approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, which are biodegradable, have low toxicity, and can act as both solvent and catalyst. acs.orgnih.gov Another avenue is the development of one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. acs.orgnih.gov For example, a one-pot reaction treating salicylaldehydes, amines, and an alkyne source with a copper catalyst has been shown to be an efficient route to benzofurans. acs.orgnih.gov

Furthermore, energy inputs can be minimized by designing reactions that proceed at room temperature or with the aid of photocatalysis. elsevier.es Visible-light-mediated reactions, which can generate reactive intermediates under mild conditions, represent a cutting-edge approach to green synthesis that could be adapted for the formation of the benzofuran ring in the target molecule. nih.gov

Table 2: Green Chemistry Strategies for Benzofuran Synthesis

| Strategy | Description | Potential Application to Target Compound |

|---|---|---|

| Benign Solvents | Replacing hazardous solvents with water, alcohols, or bioderived alternatives. elsevier.esacs.org | Developing a synthesis protocol that avoids solvents like DMF and toluene. |

| Deep Eutectic Solvents (DES) | Using eco-friendly solvent systems like choline chloride-ethylene glycol. acs.orgnih.gov | Performing the cyclization step in a DES to enhance green credentials. |

| One-Pot Reactions | Combining multiple synthetic steps into a single process to reduce waste and save time. acs.orgnih.gov | Designing a one-pot sequence from readily available starting materials. |

| Visible-Light Photocatalysis | Utilizing light as an energy source to drive reactions under mild conditions. nih.gov | Investigating photocatalytic cyclization to form the benzofuran core. |

Advanced Spectroscopic Characterization of Excited States

While standard spectroscopic techniques like NMR and FT-IR are essential for structural confirmation, the photophysical properties of this compound remain largely unexplored. researchgate.net Advanced spectroscopic methods are crucial for understanding the behavior of the molecule in its electronic excited states, which is fundamental for applications in materials science and photochemistry.

Time-resolved fluorescence spectroscopy could be employed to measure the fluorescence lifetime and quantum yield, providing insight into the de-excitation pathways of the molecule after absorbing light. The presence of the bromine atom (a heavy atom) may influence these properties through the heavy-atom effect, potentially promoting intersystem crossing to triplet states. This could be investigated using techniques like transient absorption spectroscopy to detect and characterize these non-emissive triplet states.

Furthermore, circular dichroism (CD) spectroscopy could be a powerful tool, especially if chiral derivatives of the compound are synthesized. nih.gov CD spectroscopy provides information about the secondary structure of biomolecules like proteins when the compound is bound, and can also reveal details about the molecule's own stereochemistry in its excited states. nih.gov

Table 3: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Time-Resolved Fluorescence | Fluorescence lifetime, quantum yield, excited-state dynamics. researchgate.net | Understanding the de-excitation pathways and the influence of the bromine substituent. |

| Transient Absorption Spectroscopy | Detection and characterization of short-lived intermediates (e.g., triplet states). | Investigating the efficiency of intersystem crossing due to the heavy-atom effect. |

| Circular Dichroism (CD) Spectroscopy | Chiral properties, conformational changes upon binding to biomolecules. nih.gov | Characterizing potential interactions with biological targets and exploring stereochemistry. |

| UV-Visible Spectroscopy | Electronic transitions (absorption and emission properties). researchgate.net | Determining the HOMO-LUMO gap and correlating with theoretical models. |

In-depth Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry offers a powerful, predictive tool for understanding complex chemical processes without the need for extensive empirical experimentation. For this compound, in-depth theoretical modeling could provide profound insights into its synthesis and reactivity.

Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway for various synthetic routes. This allows for the calculation of the energies of reactants, intermediates, transition states, and products, ultimately revealing the most energetically favorable mechanism. Such studies can help rationalize why certain catalysts are more effective than others and can guide the design of new, more efficient catalytic systems. researchgate.net For instance, modeling could clarify the regioselectivity of reactions, a common challenge in benzofuran synthesis, by comparing the activation barriers for different cyclization pathways.

Beyond reaction mechanisms, molecular dynamics (MD) simulations could be used to model the interaction of this compound with other molecules, such as proteins or solvent molecules. nih.govresearchgate.net These simulations provide a dynamic picture of binding events, which can be correlated with experimental data from techniques like fluorescence spectroscopy to understand binding affinities and modes of interaction. nih.gov

Table 4: Theoretical Modeling Approaches

| Modeling Method | Purpose | Application to Target Compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. researchgate.net | Elucidating the step-by-step mechanism of synthesis and predicting reactivity. |

| Time-Dependent DFT (TD-DFT) | Simulating electronic spectra (e.g., UV-Vis). researchgate.net | Predicting spectroscopic properties and aiding in the interpretation of experimental data. |

| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules over time. nih.govresearchgate.net | Modeling interactions with biological targets or behavior in different solvent environments. |

| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a receptor. nih.gov | Identifying potential binding sites and modes of interaction with proteins. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-bromo-1-benzofuran-7-carboxylic acid, and how can purity be optimized?

Answer:

Synthesis typically involves bromination of a benzofuran precursor or cyclization of substituted bromophenol derivatives. For example:

- Bromination: Direct bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄).

- Cyclization: Intramolecular cyclization of brominated precursors (e.g., bromo-substituted phenoxyacetic acids) using acid catalysis.

- Purification: Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase). Purity (>97%) is confirmed via melting point analysis (compare to literature values, e.g., 257–260°C for analogous compounds) and ¹H NMR integration .

Basic: How should spectroscopic characterization (NMR, MS) be optimized to account for the bromine atom’s effects?

Answer:

- ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to dissolve the carboxylic acid. The bromine atom causes splitting in ¹H NMR (e.g., coupling constants ~2–4 Hz) and deshielding in ¹³C NMR (C-Br shifts ~105–115 ppm). Quadrupolar relaxation from bromine may broaden signals; higher magnetic field strengths (≥400 MHz) improve resolution.

- Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode detects the deprotonated [M-H]⁻ ion. Bromine’s isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification. Fragmentation pathways should align with benzofuran ring stability .

Advanced: What strategies resolve crystallographic disorder during X-ray structure determination using SHELX?

Answer:

- Disorder Modeling: Use SHELXL’s PART and SUMP instructions to refine split positions for disordered atoms (e.g., bromine or carboxyl groups). Apply geometric restraints to maintain bond lengths/angles.

- Twinning Analysis: For twinned crystals (common in benzofuran derivatives), use TWIN/BASF commands in SHELXL. Validate with R1/residual density maps.